Cas no 31367-42-7 (2-Methoxy-2-(4-methoxy-phenyl)-ethylamine)

2-Methoxy-2-(4-methoxy-phenyl)-ethylamine Chemical and Physical Properties
Names and Identifiers
-
- 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine
- Benzeneethanamine, β,4-dimethoxy-
- SCHEMBL11483697
- 2-methoxy-2-(4-methoxyphenyl)ethan-1-amine
- EN300-7540877
- AKOS005217072
- 31367-42-7
-
- Inchi: 1S/C10H15NO2/c1-12-9-5-3-8(4-6-9)10(7-11)13-2/h3-6,10H,7,11H2,1-2H3
- InChI Key: VQMILJNGYNHZHB-UHFFFAOYSA-N
- SMILES: NCC(OC)C1=CC=C(OC)C=C1
Computed Properties
- Exact Mass: 181.110278721g/mol
- Monoisotopic Mass: 181.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5Ų
- XLogP3: 0.6
2-Methoxy-2-(4-methoxy-phenyl)-ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7540877-0.05g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 0.05g |
$443.0 | 2024-05-23 | |
Enamine | EN300-7540877-0.5g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 0.5g |
$507.0 | 2024-05-23 | |
Enamine | EN300-7540877-0.1g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 0.1g |
$464.0 | 2024-05-23 | |
Enamine | EN300-7540877-1.0g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 1.0g |
$528.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535802-250mg |
2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 98% | 250mg |
¥2847.00 | 2024-08-02 | |
Enamine | EN300-7540877-10.0g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 10.0g |
$2269.0 | 2024-05-23 | |
Enamine | EN300-7540877-0.25g |
2-methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 95% | 0.25g |
$485.0 | 2024-05-23 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535802-2.5g |
2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 98% | 2.5g |
¥13651.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535802-10g |
2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 98% | 10g |
¥32461.00 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1535802-100mg |
2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine |
31367-42-7 | 98% | 100mg |
¥2322.00 | 2024-08-02 |
2-Methoxy-2-(4-methoxy-phenyl)-ethylamine Related Literature
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
Additional information on 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine
Introduction to 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine (CAS No. 31367-42-7) and Its Emerging Applications in Chemical Biology
2-Methoxy-2-(4-methoxy-phenyl)-ethylamine, identified by the Chemical Abstracts Service registry number 31367-42-7, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to the class of amine derivatives, featuring a methoxy-substituted benzene ring and an ethylamine side chain, which endows it with distinct chemical reactivity and potential biological activity. The presence of multiple methoxy groups enhances its solubility in polar solvents, making it a versatile intermediate in synthetic chemistry and drug development.
The molecular structure of 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine consists of a phenyl ring substituted at the 4-position with a methoxy group, further functionalized with an ethylamine moiety at the 2-position. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, allowing it to interact effectively with various biological targets. The compound's dual functionality has positioned it as a valuable scaffold for designing novel bioactive molecules.
In recent years, there has been growing interest in exploring the pharmacological potential of 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine. Preliminary studies have suggested that this compound may exhibit properties relevant to central nervous system (CNS) modulation, potentially making it useful in the development of agents for treating neurological disorders. The methoxy groups on the benzene ring contribute to its ability to cross the blood-brain barrier, which is a critical factor for CNS drug candidates.
One of the most compelling aspects of 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine is its utility as a building block in medicinal chemistry. Researchers have leveraged its structural features to synthesize derivatives with enhanced biological activity. For instance, modifications at the amino group or the phenyl ring have led to compounds with improved binding affinity to specific receptors. These derivatives are being investigated for their potential therapeutic effects in conditions such as depression, anxiety, and neurodegenerative diseases.
The synthesis of 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine involves multi-step organic reactions, typically starting from commercially available precursors like 4-methoxybenzaldehyde and methylamine. The process often includes reduction steps to introduce the ethylamine side chain, followed by functional group transformations to achieve the desired methoxy substitution pattern. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in both academic research and industrial applications.
Recent advancements in computational chemistry have further enhanced our understanding of how 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine interacts with biological targets. Molecular modeling studies have revealed that this compound can bind to various receptors with high specificity, suggesting multiple potential mechanisms of action. These insights are crucial for designing next-generation drugs that are both effective and well-tolerated.
The versatility of 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine extends beyond its role as a pharmacological intermediate. It has also been explored as a chiral building block in asymmetric synthesis, where its stereogenic center can be utilized to produce enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their improved efficacy and reduced side effects.
In conclusion, 2-Methoxy-2-(4-methoxy-phenyl)-ethylamine (CAS No. 31367-42-7) represents a promising compound with diverse applications in chemical biology and drug development. Its unique structural features, combined with its potential biological activity, make it an attractive candidate for further investigation. As research continues to uncover new therapeutic possibilities, this compound is poised to play an increasingly important role in the discovery and development of novel treatments for various diseases.
31367-42-7 (2-Methoxy-2-(4-methoxy-phenyl)-ethylamine) Related Products
- 1423370-71-1(N-(1-cyano-1-propylbutyl)oxolane-2-carboxamide)
- 2227818-62-2(rac-(1R,2R)-2-(2-fluoro-5-methylphenyl)cyclopropane-1-carboxylic acid)
- 1805923-52-7(Methyl 3-cyano-6-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)
- 1553334-53-4(1-2-bromo-1-(2,2-difluoroethoxy)ethyl-2-chlorobenzene)
- 70631-39-9(5-Fluoronaphthalene-2-acetonitrile)
- 450341-24-9(N-2-(4-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-3-cyclopentylpropanamide)
- 2229300-03-0(tert-butyl N-2-(2,3-dimethylphenyl)-1-oxopropan-2-ylcarbamate)
- 804433-27-0(Ethyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate)
- 1202998-53-5(1-(4-chlorophenyl)methyl-3-5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenylurea)
- 2243507-95-9(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-(pyrrolidin-1-yl)benzoic acid)



